Home > Products > Building Blocks P11750 > 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 1425334-96-8

4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1695361
CAS Number: 1425334-96-8
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ)

    1,2,3,4-Tetrahydroisoquinoline (TIQ)

    • Compound Description: TIQ is endogenously present in the human brain []. Some TIQ derivatives, unlike 1-methyl-TIQ, are suggested to contribute to Parkinson's disease (PD)-like symptoms in rodents and primates []. Studies show that TIQ easily crosses the blood-brain barrier and concentrates in the brain [].

    1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

    • Compound Description: 1-MeTIQ, an endogenous TIQ derivative, exhibits neuroprotective properties [, , , ]. Studies indicate that it can prevent MPTP-induced parkinsonism in mice and protect dopaminergic neurons from rotenone-induced damage [, ]. It also demonstrates a preventive effect against MPP+-induced cytotoxicity [].

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ)

    • Compound Description: 1-BnTIQ, found endogenously in the human brain, is considered a potential contributor to Parkinson's disease (PD) [, ]. Research suggests that it inhibits complex I and causes PD-like behavioral abnormalities in animal models [].

    Renieramycin M

    • Compound Description: Renieramycin M is a 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivative that can be transformed into renieramycins T and S through an intramolecular photoredox reaction [].
    • Relevance: While structurally distinct from 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, Renieramycin M is relevant due to its use in a study highlighting the versatility of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives as precursors for synthesizing related compounds []. The target compound and Renieramycin M share the core 1,2,3,4-tetrahydroisoquinoline structure, emphasizing the diverse chemical modifications possible within this class of compounds.

    Saframycin A

    • Compound Description: Similar to Renieramycin M, Saframycin A is a 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivative that undergoes transformation via an intramolecular photoredox reaction [].
    • Relevance: Although structurally different from 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, Saframycin A is included due to its participation in the same study as Renieramycin M []. This research emphasizes the potential for modifying 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives to generate structurally related compounds, showcasing the chemical flexibility of the core 1,2,3,4-tetrahydroisoquinoline framework also present in the target compound.
    • Compound Description: This compound serves as an intermediate in the synthesis of enantiomerically pure alkaloids []. Its structure has been confirmed to establish its stereochemistry [].

    N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives

    • Compound Description: NSTHIQ derivatives have been identified as potential antifungal agents []. Research has shown that specific derivatives within this class exhibit significant antifungal activity against various fungal species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea [].

    6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound, along with its desmethyl analogue, exhibits high affinity and selectivity for σ2 receptors []. Radiolabeled versions of these compounds have been investigated as potential PET tracers for imaging σ2 receptors in the central nervous system [].

    4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound has been investigated in the context of electrochemical oxidation reactions []. Attempts to synthesize 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)isoquinolone from related compounds led to the formation of dibenzo[b,f]cycloheptane derivatives instead [].

    6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

    • Compound Description: A series of 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were synthesized using a multicomponent reaction under solvent-free conditions [].

    4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

    • Compound Description: PI-OH acts as a potentiator of sympathomimetic amines []. It significantly enhances the effects of noradrenaline on the rat anococcygeus muscle, surpassing the potency of cocaine in this regard [].

    1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

    • Compound Description: This compound demonstrates notable analgesic and anti-inflammatory effects []. It exhibits a more pronounced anti-inflammatory effect compared to diclofenac sodium [].

    L-3-Caruboxy-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This novel imino acid is isolated from blackened sake-cake and acts as a precursor to brown pigments []. It is suggested to be formed through the condensation of L-DOPA and acetaldehyde [].

    2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV) [].

    7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

    • Compound Description: This series of compounds exhibits selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonist activity []. Notably, compound 26v within this series shows stronger PPARγ agonist and antagonist activities compared to previously reported compounds in this class [].

    4-Alkyl-, 4-phenyl-, and 4-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: These compounds are synthesized via stereoselective substitution reactions using tricarbonyl(N-methyl-1,2,3,4- tetrahydroisoquinoline)chromium as a starting material [].

    Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    • Compound Description: This compound is synthesized through two convergent routes involving the cleavage of functionalized dihydrooxazoles [, ].

    (+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is enantiospecifically synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) [, ].

    (±)–1–(3'–Hydr0xy–4'–Methoxybenzyl)–2–Methyl–6–Methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline [(±)–Reticuline]

    • Compound Description: This opium alkaloid has been isolated and characterized from crude opium [].

    5‐Methyl‐2‐[(un)substituted phenyl]‐4‐{4,5‐dihydro‐3‐[(un)substituted phenyl]‐5‐(1,2,3,4‐tetrahydroisoquinoline‐2‐yl)pyrazol‐1‐yl}‐oxazole Derivatives

    • Compound Description: This series of compounds were synthesized and evaluated for their anticancer activities [].

    8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine)

    • Compound Description: Nomifensine, an antidepressant drug, was withdrawn from the market due to toxicity concerns, including hemolytic anemia and liver and kidney toxicity []. Studies suggest that bioactivation of nomifensine, specifically through aniline and arene oxidation, may contribute to its toxicity [].

    Methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

    • Compound Description: These compounds are synthesized through an unusual oxidation reaction of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using thionyl chloride [].

    N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: Studies on this compound have focused on the solvent and pH effects on its optical rotatory dispersion (ORD) spectrum []. Notably, protonation of the nitrogen atom in this compound leads to a reversal in the sign of rotation in the visible spectral range [].
    • Compound Description: These compounds were synthesized using a Pummerer-type cyclization reaction [].

    (3R,4R)-2-Benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

    • Compound Description: This compound is a key intermediate in the synthesis of (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate [].

    (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids

    • Compound Description: This class of compounds has been identified as a novel series of PPARγ agonists [].

    Cis‐1‐Methyl‐3‐(3,4‐Dimethoxyphenyl)‐5‐Bromo‐7‐methoxy‐8‐hydroxy‐1,2,3,4‐tetrahydroisoquinoline

    • Compound Description: The title compound was synthesized from a brominated 1,2-diaryl-ethylamine [].

    4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

    • Compound Description: This compound has been investigated for its effects on acute gastric lesions and acid secretion in rats, as well as its impact on hemodynamic parameters in cats [].

    Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

    • Compound Description: This compound was synthesized by esterification of trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [].

    (+)-(R)- and (-)-(S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol)

    • Compound Description: These dopamine-derived tetrahydroisoquinolines were studied as substrates and inhibitors of catechol-O-methyltransferase (COMT) [].

    6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

    • Compound Description: The crystal structure of this compound has been reported [].
    • Compound Description: This compound is a calcium antagonist and has been studied for its blocking action on α-adrenoceptors [, , ].

    [(4s)-2-methyl-4- (2-naphthyl) -1,2,3,4-tetrahydroisoquinoline-7-yl] pyridazin-3-amine

    • Compound Description: Processes for preparing this compound and its intermediates have been disclosed [].

    Properties

    CAS Number

    1425334-96-8

    Product Name

    4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

    IUPAC Name

    4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

    Molecular Formula

    C11H12F3N

    Molecular Weight

    215.21 g/mol

    InChI

    InChI=1S/C11H12F3N/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4,7,15H,5-6H2,1H3

    InChI Key

    WMFBSVMHQUYPDK-UHFFFAOYSA-N

    SMILES

    CC1CNCC2=C1C=CC(=C2)C(F)(F)F

    Canonical SMILES

    CC1CNCC2=C1C=CC(=C2)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.